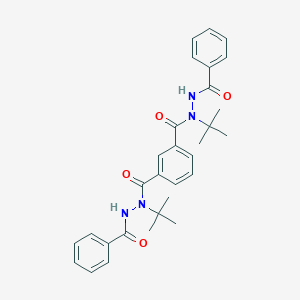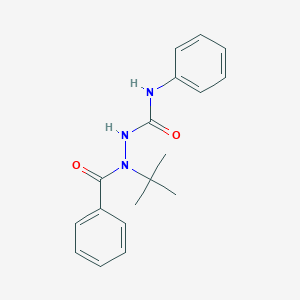
N-(2,3-diphenyl-6-quinoxalinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-diphenyl-6-quinoxalinyl)acetamide, also known as DQA, is a compound that has been extensively researched for its potential therapeutic applications. DQA is a quinoxaline derivative that has shown promising results in various scientific studies.
Aplicaciones Científicas De Investigación
N-(2,3-diphenyl-6-quinoxalinyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to possess antimicrobial, anticancer, and anti-inflammatory properties. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy.
Mecanismo De Acción
The mechanism of action of N-(2,3-diphenyl-6-quinoxalinyl)acetamide is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. Additionally, this compound has been shown to have antimicrobial activity against various strains of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-diphenyl-6-quinoxalinyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2,3-diphenyl-6-quinoxalinyl)acetamide. One area of research could be to further investigate its potential use as a photosensitizer in photodynamic therapy. Additionally, more research could be done to understand the mechanism of action of this compound and its potential therapeutic applications in various diseases. Another area of research could be to develop more soluble derivatives of this compound for use in lab experiments.
Métodos De Síntesis
N-(2,3-diphenyl-6-quinoxalinyl)acetamide can be synthesized through a simple one-pot reaction between 2,3-diphenylquinoxaline and acetic anhydride in the presence of a catalyst. The reaction yields a white solid that can be purified through recrystallization.
Propiedades
Fórmula molecular |
C22H17N3O |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
N-(2,3-diphenylquinoxalin-6-yl)acetamide |
InChI |
InChI=1S/C22H17N3O/c1-15(26)23-18-12-13-19-20(14-18)25-22(17-10-6-3-7-11-17)21(24-19)16-8-4-2-5-9-16/h2-14H,1H3,(H,23,26) |
Clave InChI |
DZRFJJRFEAWMCX-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CC(=O)NC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile](/img/structure/B295378.png)

![8,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295384.png)
![11-methoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295389.png)
![11-methyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295390.png)




![Diphenyl {[(2-benzoyl-2-tert-butylhydrazino)carbonyl]amino}{3-nitrophenyl}methylphosphonate](/img/structure/B295398.png)
![Diphenyl {[(2-benzoyl-2-tert-butylhydrazino)carbonyl]amino}(2-chlorophenyl)methylphosphonate](/img/structure/B295400.png)
![1-[Tert-butyl-[(3,5-dimethylphenyl)-oxomethyl]amino]-3-(4-chlorophenyl)urea](/img/structure/B295402.png)


